REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6](C2C=CC=CC=2)(O)[C:7]([OH:9])=[O:8])=[CH:2]1.CC(=O)OCC.[BrH:23]>C(O)(=O)C>[Br:23][CH:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C(C(=O)O)(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 75.% )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 18 hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
immediately extracted with Et2O (4×400 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether was dried over Na2SO4
|
Type
|
ADDITION
|
Details
|
treated with decolorizing carbon
|
Type
|
CUSTOM
|
Details
|
The Et2O was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with toluene
|
Type
|
CUSTOM
|
Details
|
to remove residual acetic acid
|
Type
|
CUSTOM
|
Details
|
The crude solid product was recrystalized from hexanes
|
Type
|
CUSTOM
|
Details
|
to yield 9.07 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |